molecular formula C18H19F3N2O3 B10967355 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone

1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone

Cat. No.: B10967355
M. Wt: 368.3 g/mol
InChI Key: PGJUYDGTOXKTAC-UHFFFAOYSA-N
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Description

1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a furylmethyl group and a trifluoromethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that are later removed .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use .

Properties

Molecular Formula

C18H19F3N2O3

Molecular Weight

368.3 g/mol

IUPAC Name

1-[4-(furan-2-ylmethyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone

InChI

InChI=1S/C18H19F3N2O3/c19-18(20,21)14-3-1-4-15(11-14)26-13-17(24)23-8-6-22(7-9-23)12-16-5-2-10-25-16/h1-5,10-11H,6-9,12-13H2

InChI Key

PGJUYDGTOXKTAC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)COC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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